2H-1,3-Benzoxazine, 3,3'-(1,2-ethanediyl)bis[6-chloro-3,4-dihydro-
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Overview
Description
2H-1,3-Benzoxazine, 3,3’-(1,2-ethanediyl)bis[6-chloro-3,4-dihydro- is a complex organic compound belonging to the benzoxazine family. Benzoxazines are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzoxazine derivatives typically involves the reaction of an aromatic amine, a phenol, and formaldehyde under acidic conditions . A practical synthesis method involves the use of aldimine and trifluoromethanesulfonic acid as catalysts. The reaction is driven to completion by the removal of water using molecular sieves . The process has been optimized to accommodate a broad range of substrates with diverse steric and electronic properties, making it a robust and scalable method .
Industrial Production Methods
Industrial production of benzoxazines often employs a one-pot process by heating an aromatic amine, a phenol, and formaldehyde . This method is favored due to its simplicity and efficiency, allowing for the large-scale production of benzoxazine derivatives.
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Benzoxazine derivatives undergo various chemical reactions, including:
Reduction: Involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions may produce halogenated benzoxazines .
Scientific Research Applications
2H-1,3-Benzoxazine derivatives have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2H-1,3-Benzoxazine derivatives involves their interaction with specific molecular targets and pathways. For example, certain derivatives have been shown to inhibit the HCV NS5A protein, a key enzyme involved in the replication of the hepatitis C virus . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids: These compounds are structurally similar but contain additional carboxylic acid groups.
2-Phenyl-3,4-dihydro-1,3-benzoxazines: These compounds have a phenyl group attached to the benzoxazine ring and are known for their antibacterial properties.
Uniqueness
2H-1,3-Benzoxazine, 3,3’-(1,2-ethanediyl)bis[6-chloro-3,4-dihydro- is unique due to its specific structural features, including the presence of chlorine atoms and the ethanediyl linkage
Properties
CAS No. |
93881-83-5 |
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Molecular Formula |
C18H18Cl2N2O2 |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
6-chloro-3-[2-(6-chloro-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C18H18Cl2N2O2/c19-15-1-3-17-13(7-15)9-21(11-23-17)5-6-22-10-14-8-16(20)2-4-18(14)24-12-22/h1-4,7-8H,5-6,9-12H2 |
InChI Key |
OSRUIUKSCUMIKE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCN1CCN3CC4=C(C=CC(=C4)Cl)OC3 |
Origin of Product |
United States |
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